molecular formula C20H20N4O3S2 B2576702 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE CAS No. 894952-10-4

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2576702
CAS No.: 894952-10-4
M. Wt: 428.53
InChI Key: NZSQIQJABXGSOP-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a sulfanyl-acetamide derivative featuring a pyrimidine core substituted with a 4-methylbenzenesulfonyl group and an amino moiety. Its structure integrates a sulfanyl linker bridging the pyrimidine ring to an N-(4-methylphenyl)acetamide group.

Properties

IUPAC Name

2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-13-3-7-15(8-4-13)23-18(25)12-28-20-22-11-17(19(21)24-20)29(26,27)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSQIQJABXGSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides.

    Amination and Acylation: The amino group is introduced through amination reactions, followed by acylation to attach the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a broader class of sulfanyl-acetamide derivatives. Below is a comparative analysis with structurally related compounds, emphasizing variations in core heterocycles, substituents, and inferred bioactivity:

Compound Core Heterocycle Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine 4-Methylbenzenesulfonyl, 4-methylphenylacetamide Not provided Combines sulfonamide and acetamide groups; pyrimidine core may enhance DNA/protein interactions
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide () 1,2,4-Triazole 2-Chlorophenyl, 4-butylphenylacetamide Not provided Triazole core may confer metabolic stability; chlorophenyl group enhances lipophilicity
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Thieno[3,2-d]pyrimidine 4-Methylphenyl, 2-methoxy-5-methylphenylacetamide 465.600 Thienopyrimidine core increases π-π stacking potential; oxo-group enhances hydrogen bonding
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () 1,2,4-Triazole Pyridin-3-yl, 4-sulfamoylphenylacetamide Not provided Sulfamoyl group improves solubility; pyridine moiety may facilitate metal coordination

Bioactivity and Mode of Action

  • Structural Clustering and Bioactivity : highlights that compounds with related chemical structures cluster into groups with similar bioactivity profiles and protein-target interactions. The target compound’s pyrimidine-sulfonamide scaffold likely aligns with kinase or protease inhibitors, akin to other sulfonamide derivatives .
  • Role of Substituents: The 4-methylbenzenesulfonyl group in the target compound may enhance target affinity via hydrophobic interactions, contrasting with the 2-chlorophenyl group in the triazole analogue (), which prioritizes steric effects .

Research Findings and Implications

  • Electron-withdrawing groups (e.g., sulfonamide in the target compound) enhance binding to charged enzymatic pockets, while alkyl/aryl groups (e.g., 4-butylphenyl in ) optimize pharmacokinetics .

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